molecular formula C19H17N3O4S2 B2730783 (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865176-12-1

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer B2730783
CAS-Nummer: 865176-12-1
Molekulargewicht: 415.48
InChI-Schlüssel: ZQEWZWBRJWIHIF-VZCXRCSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins regulate the intrinsic apoptotic pathway and play a crucial role in the survival of cancer cells. ABT-737 has been shown to induce apoptosis in cancer cells by binding to Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function.

Wirkmechanismus

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, which triggers the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound induces apoptosis in cancer cells, which leads to the inhibition of tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. However, this compound has been shown to have limited efficacy in some cancer types, such as neuroblastoma and small cell lung cancer.

Vorteile Und Einschränkungen Für Laborexperimente

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a potent inhibitor of Bcl-2 family proteins and has been extensively studied in preclinical models. However, this compound has limited solubility in water, which can make it challenging to work with in laboratory experiments. Additionally, this compound has been shown to have limited efficacy in some cancer types, which may limit its clinical utility.

Zukünftige Richtungen

1. Combination Therapy: (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Future studies could explore the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors.
2. Development of New Inhibitors: While this compound is a potent inhibitor of Bcl-2 family proteins, it has limited solubility in water and has been shown to have limited efficacy in some cancer types. Future studies could explore the development of new inhibitors with improved pharmacokinetic properties and efficacy.
3. Biomarker Development: Biomarkers could be developed to identify patients who are most likely to respond to this compound treatment. This could help to personalize cancer treatment and improve patient outcomes.
4. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. These trials could explore the use of this compound as a monotherapy or in combination with other therapies.

Synthesemethoden

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzothiazole ring and subsequent coupling with a benzamide moiety. The final step involves the introduction of an allyl group and a sulfonamide group to the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been extensively studied for its anti-cancer properties. In preclinical studies, this compound has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEWZWBRJWIHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.